molecular formula C13H24O2SSi B1400322 (5-(2-(tert-Butyldimethylsilyloxy)ethyl)thiophen-2-yl)methanol CAS No. 1046497-76-0

(5-(2-(tert-Butyldimethylsilyloxy)ethyl)thiophen-2-yl)methanol

Cat. No. B1400322
M. Wt: 272.48 g/mol
InChI Key: HOZMKIHVFASGKC-UHFFFAOYSA-N
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Description

(5-(2-(tert-Butyldimethylsilyloxy)ethyl)thiophen-2-yl)methanol, also known as 5-TBE, is a synthetic compound belonging to the thiophen-2-ylmethanol family of compounds. It is a colorless liquid with a low boiling point and a low flash point, making it an ideal compound for use in laboratory experiments. 5-TBE is used in a variety of scientific research applications, including biochemical and physiological studies, as well as in the synthesis of other compounds.

Scientific Research Applications

1. Solvent Effects on Hydrogen Bonding and Rotation Barriers

Research on similar compounds, such as 2-anisyldi(tert-butyl)methanol, has explored the influence of different solvents on hydrogen bonding and rotational barriers. These studies help in understanding the molecular behavior of compounds like (5-(2-(tert-Butyldimethylsilyloxy)ethyl)thiophen-2-yl)methanol in various solvents, which is crucial for their application in chemical reactions and synthesis (Lomas & Adenier, 2001).

2. Synthesis of Novel Nucleosides

Compounds related to (5-(2-(tert-Butyldimethylsilyloxy)ethyl)thiophen-2-yl)methanol have been utilized in the synthesis of novel nucleosides. This application is significant in the field of medicinal chemistry, where such nucleosides can be potential candidates for therapeutic drugs (Gould & Mann, 1997).

3. Competing Inter- and Intramolecular Hydrogen Bonding

Studies on 3,4-(Ethylenedioxy)-2-thienyldi(tert-alkyl)methanols, which share structural similarities with the compound , have revealed insights into the equilibrium between inter- and intramolecular hydrogen bonding. Such knowledge is vital for designing molecules with desired properties for specific applications (Lomas, 2001).

4. Synthesis of Fluorescent and Receptor Ligands

The synthesis of 2-substituted benzo[b]thiophenes, which are structurally related to the target compound, demonstrates its potential use in creating compounds with fluorescence properties or as receptor ligands. This application is significant in the development of imaging agents and therapeutic targets (Chen et al., 2017).

5. Crystal Structure Analysis

Research on thiophene-containing compounds, similar to the compound , has been carried out to understand their crystal structures. Such studies are crucial for determining the physical properties and potential applications of these compounds in material science and pharmaceuticals (Nagaraju et al., 2018).

properties

IUPAC Name

[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]thiophen-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2SSi/c1-13(2,3)17(4,5)15-9-8-11-6-7-12(10-14)16-11/h6-7,14H,8-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZMKIHVFASGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=CC=C(S1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(2-(tert-Butyldimethylsilyloxy)ethyl)thiophen-2-yl)methanol

Synthesis routes and methods I

Procedure details

Sodium borohydride (1.74 g) was added to a solution of 5-(2-(tert-butyldimethylsilyloxy)ethyl)thiophene-2-carbaldehyde (12.4 g) (example 4, step b) in ethanol (120 mL) at 0° C. The resulting solution was stirred at 0° C. for 1 h. The reaction mixture was partitioned between brine and ethyl acetate. The organic layer was separated, dried over sodium sulphate, filtered and the solvent evaporated in vacuo to give the subtitled compound. Yield 12.1 g.
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]thiophene-2-carbaldehyde (17.8 g, 66.1 mmol) in ethanol (180 mL) at 0° C. was added sodium borohydride (2.5 g, 66.1 mmol). The resulting solution was stirred at 0° C. for 1.5 h. The reaction solution was concentrated in vacuo and partitioned between ethyl acetate (30 mL) and brine (30 mL). The organic phase was over sodium sulphate, filtered and concentrated in vacuo to give the title compound as a yellow oil (17.5 g, 97%) which was used in the next step without further purification.
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(2-(tert-Butyldimethylsilyloxy)ethyl)thiophen-2-yl)methanol
Reactant of Route 2
(5-(2-(tert-Butyldimethylsilyloxy)ethyl)thiophen-2-yl)methanol
Reactant of Route 3
Reactant of Route 3
(5-(2-(tert-Butyldimethylsilyloxy)ethyl)thiophen-2-yl)methanol
Reactant of Route 4
(5-(2-(tert-Butyldimethylsilyloxy)ethyl)thiophen-2-yl)methanol
Reactant of Route 5
(5-(2-(tert-Butyldimethylsilyloxy)ethyl)thiophen-2-yl)methanol
Reactant of Route 6
(5-(2-(tert-Butyldimethylsilyloxy)ethyl)thiophen-2-yl)methanol

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